Nevirapine Dimer
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Overview
Description
Nevirapine Dimer is a compound formed by the dimerization of nevirapine molecules. Nevirapine itself is a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. The dimerization of nevirapine involves the formation of hydrogen bonds between two nevirapine molecules, resulting in a stable dimeric structure. This dimerization can influence the pharmacokinetic and pharmacodynamic properties of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nevirapine Dimer typically involves the crystallization of nevirapine under specific conditions that promote dimer formation. The process can be influenced by factors such as solvent choice, temperature, and concentration. For instance, recrystallization from solvents like ethanol or methanol can lead to the formation of this compound through hydrogen bonding interactions .
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis techniques. One such method includes the use of nicotinonitrile precursors, which are strategic building blocks for nevirapine synthesis. The process involves multiple steps, including bromination and crystallization, to achieve high-purity nevirapine and its dimer forms .
Chemical Reactions Analysis
Types of Reactions: Nevirapine Dimer can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the nevirapine molecule, leading to the formation of substituted dimers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Nevirapine Dimer has several scientific research applications, including:
Chemistry: Used in the study of hydrogen bonding interactions and crystal engineering.
Biology: Investigated for its potential effects on biological systems and its role in HIV treatment.
Medicine: Explored for its pharmacokinetic and pharmacodynamic properties, which can influence drug efficacy and safety.
Industry: Utilized in the development of antiretroviral formulations and drug delivery systems
Mechanism of Action
Nevirapine Dimer exerts its effects by binding to the reverse transcriptase enzyme of the HIV virus. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the replication of the HIV virus is blocked. The dimerization of nevirapine can enhance its binding affinity and stability, potentially improving its antiviral activity .
Comparison with Similar Compounds
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.
Delavirdine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with enhanced resistance profiles.
Uniqueness of Nevirapine Dimer: this compound is unique due to its dimeric structure, which can influence its pharmacokinetic and pharmacodynamic properties. The dimerization can enhance the stability and binding affinity of nevirapine, potentially leading to improved therapeutic outcomes .
Properties
IUPAC Name |
2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSORHKBMAYNJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-30-0 |
Source
|
Record name | Nevirapine dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEVIRAPINE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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